molecular formula C7H14FN B1467757 (1-Fluorocyclohexyl)methanamine CAS No. 1263177-86-1

(1-Fluorocyclohexyl)methanamine

Cat. No. B1467757
M. Wt: 131.19 g/mol
InChI Key: AATBWVUULWNXOC-UHFFFAOYSA-N
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Description

“(1-Fluorocyclohexyl)methanamine” is a chemical compound with the CAS Number: 1391732-86-7 . It is also known as “(1-Fluorocyclohexyl)methanamine hydrochloride” and has a molecular weight of 167.65 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(1-Fluorocyclohexyl)methanamine” is 1S/C7H14FN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(1-Fluorocyclohexyl)methanamine” is a solid compound . Its molecular weight is 167.65 , and it has a CAS Number of 1391732-86-7 .

Scientific Research Applications

Biased Agonists for Serotonin 5-HT1A Receptors

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" for serotonin 5-HT1A receptors, have shown promise in signal transduction assays, demonstrating high affinity and selectivity for 5-HT1A receptors over other neurotransmitter receptors. These compounds exhibit favorable drug-like properties and robust antidepressant-like activity in preliminary in vivo studies, suggesting potential as new antidepressant drug candidates (Sniecikowska et al., 2019).

Inactivation of MAO-B

Alpha-silyl amines, including derivatives of benzyl-dimethyl-silyl-methanamine, have been identified as potent and selective inhibitors of MAO-B in vitro, suggesting a potential therapeutic application in the treatment of Parkinson's disease (Danzin et al., 1989).

Dehydrohalogenation Reactions

Research on the reactions of vicinal bromofluorocyclohexanes with various bases has provided insights into the mechanisms and stereochemistry of dehydrohalogenation reactions, offering new interpretations for the synthesis of fluoro-substituted cyclohexenes (Hudlický, 1986).

Transfer Hydrogenation Reactions

Quinazoline-based ruthenium complexes synthesized from (4-Phenylquinazolin-2-yl)methanamine have shown high efficiency in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency values, highlighting their potential utility in synthetic chemistry applications (Karabuğa et al., 2015).

Functional Selectivity in Drug Discovery

Advances in the discovery of 5-HT1A receptor biased agonists, notably derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, underscore the therapeutic potential of selective activation of 5-HT1A receptors for treating CNS disorders. These biased agonists preferentially target cortical 5-HT1A receptors, offering a promising approach for developing antidepressants and procognitive agents without undesirable side effects (Sniecikowska et al., 2019).

properties

IUPAC Name

(1-fluorocyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-7(6-9)4-2-1-3-5-7/h1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATBWVUULWNXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluorocyclohexyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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